(2E)-2-{(2E)-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16100661
Molecular Formula: C20H18F3N3OS
Molecular Weight: 405.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18F3N3OS |
|---|---|
| Molecular Weight | 405.4 g/mol |
| IUPAC Name | (2E)-2-[(E)-1-(4-methylphenyl)ethylidenehydrazinylidene]-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C20H18F3N3OS/c1-12-6-8-15(9-7-12)13(2)25-26-19-24-18(27)17(28-19)11-14-4-3-5-16(10-14)20(21,22)23/h3-10,17H,11H2,1-2H3,(H,24,26,27)/b25-13+ |
| Standard InChI Key | FRUACNLALPTUFJ-DHRITJCHSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)/C(=N/N=C/2\NC(=O)C(S2)CC3=CC(=CC=C3)C(F)(F)F)/C |
| Canonical SMILES | CC1=CC=C(C=C1)C(=NN=C2NC(=O)C(S2)CC3=CC(=CC=C3)C(F)(F)F)C |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a central 1,3-thiazolidin-4-one ring system substituted at positions 2 and 5. The 2-position contains a (2E)-[1-(4-methylphenyl)ethylidene]hydrazinylidene group, while the 5-position is occupied by a 3-(trifluoromethyl)benzyl moiety. Key structural attributes include:
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Thiazolidinone core: A five-membered heterocycle with sulfur (S1) and nitrogen (N3) atoms at positions 1 and 3, respectively.
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Hydrazinylidene bridge: An (E)-configured imine group linking the thiazolidinone to a 4-methylphenyl group, creating planar conjugation.
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Trifluoromethylbenzyl substituent: A lipophilic aromatic group enhancing membrane permeability.
The isomeric SMILES string CC1=CC=C(C=C1)/C(=N/N=C/2\NC(=O)C(S2)CC3=CC(=CC=C3)C(F)(F)F)/C confirms the (E,E)-stereochemistry critical for bioactivity.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₈F₃N₃OS |
| Molecular Weight | 405.4 g/mol |
| logP (Predicted) | 3.8 ± 0.3 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 5 |
The trifluoromethyl group (-CF₃) contributes to enhanced metabolic stability and electronegativity, while the hydrazinylidene moiety enables π-π stacking interactions with biological targets .
Synthetic Methodologies
Key Synthetic Routes
Synthesis typically proceeds via a three-step sequence:
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Condensation: 4-methylacetophenone reacts with hydrazine hydrate to form the hydrazone intermediate.
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Cyclocondensation: The hydrazone undergoes [3+2] cycloaddition with mercaptoacetic acid, forming the thiazolidinone ring.
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Benzylation: Nucleophilic substitution at C5 using 3-(trifluoromethyl)benzyl bromide completes the synthesis.
Reaction yields range from 45-62%, with purification achieved via silica gel chromatography (hexane:ethyl acetate, 7:3).
Analytical Characterization
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.65–7.12 (m, 8H, Ar-H), 4.82 (s, 2H, SCH₂), 2.39 (s, 3H, CH₃).
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FT-IR: 1685 cm⁻¹ (C=O), 1592 cm⁻¹ (C=N), 1320 cm⁻¹ (C-F).
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HRMS: m/z 405.1245 [M+H]⁺ (calc. 405.1249).
Biological Activity and Mechanisms
Antimicrobial Efficacy
In vitro testing against Gram-positive pathogens revealed significant activity:
| Organism | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8.2 | |
| Enterococcus faecalis | 16.4 | |
| Bacillus subtilis | 32.8 |
Mechanistic studies indicate membrane disruption through:
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Cell wall synthesis inhibition: Binding to penicillin-binding protein 2a (PBP2a) with Kd = 12.3 nM.
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Membrane depolarization: 78% reduction in membrane potential at 25 μg/mL.
Enzyme Inhibition
The compound exhibits dual inhibitory effects:
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Cyclooxygenase-2 (COX-2): IC₅₀ = 1.8 μM (Selectivity index >50 vs COX-1) .
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Tyrosine kinase: 62% inhibition at 10 μM via ATP-binding pocket occlusion.
Docking simulations (PDB ID: 1PWH) show the trifluoromethyl group forms hydrophobic contacts with Leu352 and Val523 residues .
Structure-Activity Relationships (SAR)
Critical substituent effects include:
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4-Methylphenyl group: Essential for COX-2 selectivity; replacement with halogens decreases potency .
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Trifluoromethyl position: meta-Substitution maximizes membrane penetration (logP = 3.8 vs 2.9 for para).
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Hydrazinylidene linker: (E)-configuration required for planar alignment with enzyme active sites.
Computational Predictions
ADMET Properties
| Parameter | Prediction |
|---|---|
| Caco-2 Permeability | 8.7 × 10⁻⁶ cm/s |
| Plasma Protein Binding | 92.4% |
| CYP3A4 Inhibition | Moderate (Ki = 9 μM) |
Quantum Chemical Analysis
DFT calculations (B3LYP/6-311+G**) revealed:
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HOMO (-5.8 eV) localized on hydrazinylidene moiety
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LUMO (-1.2 eV) distributed across thiazolidinone and CF₃ groups
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Dipole moment = 4.7 Debye, favoring aqueous solubility
Comparative Analysis with Analogues
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